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Compound of Interest

Compound Name: 4-Chloro-3-methoxybenzoic acid

Cat. No.: B1586809

An In-Depth Technical Guide to 4-Chloro-3-methoxybenzoic Acid for Advanced Research
and Development

Introduction

4-Chloro-3-methoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a
highly versatile and valuable building block in modern organic synthesis. Its unique substitution
pattern, featuring a carboxylic acid, a chloro group, and a methoxy group, provides multiple
reactive handles and modulates the electronic and steric properties of the molecule. This
makes it a crucial intermediate in the synthesis of a wide array of target compounds,
particularly in the pharmaceutical and agrochemical industries.[1] For researchers and drug
development professionals, a thorough understanding of its properties, synthesis, purification,
and analytical characterization is paramount for its effective utilization. This guide offers a
comprehensive technical overview, grounded in established scientific principles, to empower
scientists in leveraging 4-Chloro-3-methoxybenzoic acid for their research and development
endeavors.

Part 1: Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical reagent is a complete understanding of its
fundamental properties. This section details the core physical attributes and the expected
spectroscopic signature of 4-Chloro-3-methoxybenzoic acid, which is critical for its
unambiguous identification and quality assessment.
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Core Molecular Attributes

A summary of the key physicochemical properties is presented below. These values are
essential for stoichiometric calculations, predicting solubility behavior, and ensuring proper
handling and storage.

Property Value Source(s)
Molecular Weight 186.59 g/mol [L1[2113114]
Molecular Formula CsH7CIOs [1112]
4-chloro-3-methoxybenzoic
IUPAC Name ) [2]
acid
Synonyms 4-Chloro-m-anisic acid [31[4][5]
CAS Number 85740-98-3 [1][2][6]
White to off-white crystalline
Appearance [11[3]
powder
Melting Point 209-221 °C [1114]
Purity (Typical) >98% (GC/HPLC) [31[5]

Structural Elucidation & Spectroscopic Sighature

Confirming the identity and purity of 4-Chloro-3-methoxybenzoic acid requires a multi-
pronged analytical approach. Spectroscopic techniques such as NMR, IR, and Mass
Spectrometry provide a detailed "fingerprint”" of the molecule.

We don't rely on a single technique because each provides a different piece of the structural
puzzle. Mass Spectrometry gives us the molecular weight, confirming the elemental
composition. IR Spectroscopy identifies the functional groups present—the carbonyl and
hydroxyl of the carboxylic acid, and the C-O ether stretch. Finally, NMR spectroscopy provides
the precise connectivity, showing how the atoms are arranged and confirming the substitution
pattern on the aromatic ring. This orthogonal approach ensures the highest level of confidence
in the material's identity.
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Caption: Logical workflow for spectroscopic structural elucidation.

Expected Spectroscopic Data:
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Expected Chemical

Technique Feature . Rationale
Shift | Frequency
The acidic proton of
the carboxylic acid is
H NMR COOH ~11-13 ppm (broad highly deshielded and
singlet) often exchanges,
leading to a broad
signal.
Protons on the
aromatic ring have
distinct chemical shifts
based on their
Aromatic H ~7.4-7.9 ppm (3H, position relative to the
multiplet) electron-withdrawing
chloro and carboxyl
groups and the
electron-donating
methoxy group.
The three equivalent
protons on the
-OCHs ~3.9 ppm (singlet)
methoxy group appear
as a sharp singlet.
The carbonyl carbon
5C NMR c=0 ~165-170 ppm of the carboxylic acid
is characteristic in this
downfield region.
Six distinct signals are
expected for the
Aromatic C ~110-160 ppm aromatic carbons due
to the asymmetric
substitution.
-OCHs ~56 ppm The carbon of the

methoxy group
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typically appears in

this region.
Characteristic broad
absorption for the
2500-3300 cm™t
IR Spec. O-H stretch hydrogen-bonded

(broad)
hydroxy! group of the

carboxylic acid.

Strong, sharp
1680-1710 cm™*

C=0 stretch absorption for the
(strong)
carbonyl group.
~1250 cm~t and Aromatic ether C-O
C-O stretch
~1050 cm™1 stretches.
The presence of a
chlorine atom results
m/z 186 and 188 in two characteristic
Mass Spec. Molecular lon (M*) , _
(~3:1 ratio) peaks due to its

isotopes (3>Cl and
37ClI).

Part 2: Synthesis and Purification

The reliable synthesis and effective purification of 4-Chloro-3-methoxybenzoic acid are
critical for obtaining high-quality material suitable for sensitive applications like drug discovery.

Synthetic Pathway: Oxidation of 1-Chloro-2-methoxy-4-
methylbenzene

A common and robust method for preparing 4-Chloro-3-methoxybenzoic acid is the oxidation
of the corresponding methyl-substituted precursor, 1-chloro-2-methoxy-4-methylbenzene.[6]

Causality of Reagent Choice: Potassium permanganate (KMnOQa) is a powerful oxidizing agent
well-suited for converting an alkyl side chain on an aromatic ring (a benzylic position) to a
carboxylic acid. The reaction is typically performed in an aqueous solution under reflux. The
robustness of the aromatic ring and the ether and chloro functional groups to these strong
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oxidizing conditions makes this a selective and high-yielding transformation. The initial product
is the potassium salt, which precipitates upon acidification to yield the desired free acid.[6]

1-Chloro-2-methoxy-4-methylbenzene
(Starting Material)

+ KMnOa4 (aq)
+ Heat (Reflux)

Potassium 4-chloro-3-methoxybenzoate
(In solution)

1. Filter MnO2
2. Acidify with HCI (aq)

4-Chloro-3-methoxybenzoic Acid
(Precipitate)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-Chloro-3-methoxybenzoic acid.

Protocol: Purification by Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds. The principle relies
on the differential solubility of the desired compound and its impurities in a chosen solvent at
different temperatures.[7][8] The compound should be highly soluble at high temperatures and
poorly soluble at low temperatures.

Self-Validating Protocol Design: This protocol includes steps that inherently validate its
success. The use of a minimum amount of hot solvent ensures that the solution will be
supersaturated upon cooling, maximizing yield. Slow cooling promotes the formation of large,
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pure crystals, as impurities do not fit well into the growing crystal lattice.[7] The final purity can
be readily checked by measuring the melting point; a sharp melting point close to the literature
value indicates high purity.

Step-by-Step Methodology:

e Solvent Selection: Begin by selecting an appropriate solvent. Water can be an effective
solvent for many benzoic acid derivatives due to the polarity of the carboxylic acid group.[8]
[9] Ethanol or a mixed solvent system like ethanol/water may also be suitable.

o Dissolution: Place the crude 4-Chloro-3-methoxybenzoic acid in an Erlenmeyer flask. Add
the minimum amount of boiling solvent required to fully dissolve the solid. Using excess
solvent will significantly reduce the final yield.

o Decolorization (Optional): If the solution is colored due to impurities, add a small amount of
activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities.

[9]

» Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-
warmed flask. This step removes the activated charcoal (if used) and any insoluble
impurities.[9]

o Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow
cooling is crucial for the formation of pure, well-defined crystals.[10] Once at room
temperature, the flask can be placed in an ice bath to maximize the precipitation of the
product.[8]

« |solation: Collect the purified crystals by vacuum filtration using a Bichner funnel.

e Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove
any residual soluble impurities adhering to the crystal surface.[10]

e Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven at a
modest temperature. Determine the mass to calculate the percent recovery and measure the
melting point to assess purity.

Part 3: Applications in Research and Development
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The specific arrangement of functional groups on 4-Chloro-3-methoxybenzoic acid makes it
a valuable precursor for creating more complex molecules with desired biological activities.

A Versatile Pharmacophore Building Block

In drug discovery, the chloro and methoxy groups are frequently used to tune a molecule's
properties.[11]

e Chloro Group: Increases lipophilicity, which can enhance membrane permeability. It can also
participate in halogen bonding and block sites of metabolic attack, improving the
pharmacokinetic profile of a drug candidate.

o Methoxy Group: Can act as a hydrogen bond acceptor and its metabolic O-demethylation
can be a key step in drug metabolism. Its position influences the overall electronic nature of
the ring.

This compound serves as a key intermediate in the synthesis of various pharmaceuticals,
including potential anti-inflammatory and analgesic drugs.[1] Its structure is a component of
more complex molecules designed to interact with specific biological targets, such as kinases
or other enzymes.[12]

Agrochemical Synthesis

Beyond pharmaceuticals, this acid is a building block in the agrochemical sector. It is used in
the development of novel herbicides and pesticides, where the specific substitution pattern is
crucial for biological activity against target weeds or pests while maintaining selectivity for
crops.[1]

Part 4: Quality Control and Analytical Procedures

Rigorous quality control is essential to ensure that the material used in research or as a
synthetic intermediate is of the required purity. High-Performance Liquid Chromatography
(HPLC) is a powerful and widely used technique for this purpose.[13][14]

Protocol: Purity Assessment by Reverse-Phase HPLC

Reverse-phase HPLC separates compounds based on their polarity. A nonpolar stationary
phase (like C18) is used with a polar mobile phase. Nonpolar compounds interact more
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strongly with the stationary phase and thus elute later than polar compounds.[15][16]

Prepare Sample:
Dissolve compound in mobile phase

Inject Sample onto

C18 HPLC Column

Elute with Mobile Phase
(e.g., Acetonitrile/Water + 0.1% Acid)

Detect with UV Detector
(e.g., at 254 nm)

Analyze Chromatogram:

- Retention Time (Identity)
- Peak Area (% Purity)

Click to download full resolution via product page
Caption: Standard workflow for HPLC purity analysis.
Step-by-Step Methodology:

o System Preparation: Set up an HPLC system equipped with a C18 reverse-phase column, a
UV detector, a pump, and an injector.[13]

» Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of an organic solvent
(like acetonitrile or methanol) and water. A small amount of acid (e.g., 0.1% trifluoroacetic
acid or formic acid) is often added to suppress the ionization of the carboxylic acid, leading
to sharper, more symmetrical peaks.
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o Sample Preparation: Accurately weigh a small amount of the 4-Chloro-3-methoxybenzoic
acid and dissolve it in the mobile phase or a compatible solvent to a known concentration
(e.g., 1 mg/mL). Filter the sample through a 0.45 um syringe filter to remove particulates that
could damage the column.[13]

o Method Development & Execution:

o Set the column temperature (e.g., 30 °C).

[e]

Set the flow rate (e.g., 1.0 mL/min).[14]

o

Set the UV detection wavelength. A wavelength around 254 nm is often a good starting
point for aromatic compounds.

o

Inject a small volume (e.g., 10 yL) of the prepared sample.

[¢]

Run either an isocratic (constant mobile phase composition) or gradient (changing
composition) elution to separate the main compound from any impurities.[16]

o Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as
the area of the main peak divided by the total area of all peaks, expressed as a percentage.
The retention time of the main peak serves as an identifier for the compound under those
specific conditions.

Conclusion

4-Chloro-3-methoxybenzoic acid is more than just a chemical with a specific molecular
weight; it is a strategic tool for the modern chemist. Its well-defined physicochemical properties,
predictable spectroscopic signature, and robust synthetic accessibility make it a reliable starting
point for complex molecular design. For professionals in drug discovery and materials science,
a mastery of its synthesis, purification, and analytical validation is a prerequisite for innovation
and success. This guide provides the technical foundation and practical insights necessary to
confidently employ this versatile intermediate in advancing scientific frontiers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1586809?utm_src=pdf-body
https://www.benchchem.com/product/b1586809?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/applications/analytical-chemistry/liquid-chromatography/small-molecule-hplc
https://conductscience.com/high-performance-liquid-chromatography-hplc-protocol/
https://www.researchgate.net/publication/258250901_Reverse-phase_HPLC_Analysis_and_Purification_of_Small_Molecules
https://www.benchchem.com/product/b1586809?utm_src=pdf-body
https://www.benchchem.com/product/b1586809?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. chemimpex.com [chemimpex.com]

2. 4-Chloro-3-methoxybenzoic acid | CBH7CIO3 | CID 2063378 - PubChem
[pubchem.ncbi.nim.nih.gov]

3. 4-Chloro-3-methoxybenzoic Acid | CymitQuimica [cymitquimica.com]

4. 4-CHLORO-3-METHOXYBENZOIC ACID Eight Chongging Chemdad Co. , Ltd
[chemdad.com]

5. 4-Chloro-3-methoxybenzoic Acid | 85740-98-3 | TCI EUROPE N.V. [tcichemicals.com]
6. 4-CHLORO-3-METHOXYBENZOIC ACID | 85740-98-3 [chemicalbook.com]

7. The Recrystallization of Benzoic Acid [sites.pitt.edu]

8. westfield.ma.edu [westfield.ma.edu]

9. alfa-chemistry.com [alfa-chemistry.com]

10. westfield.ma.edu [westfield.ma.edu]

11. drughunter.com [drughunter.com]

12. nbinno.com [nbinno.com]

13. /MY FEHRFEINE [sigmaaldrich.com]

14. conductscience.com [conductscience.com]

15. Reverse-phase HPLC analysis and purification of small molecules - PubMed
[pubmed.ncbi.nim.nih.gov]

16. researchgate.net [researchgate.net]

To cite this document: BenchChem. [4-Chloro-3-methoxybenzoic acid molecular weight].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586809#4-chloro-3-methoxybenzoic-acid-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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